![molecular formula C13H8ClN3O B14227116 3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole CAS No. 830321-60-3](/img/structure/B14227116.png)
3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole is an organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors This compound is particularly interesting due to its incorporation of a benzoxazole moiety, which is a heterocyclic compound containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole typically involves the diazotization of 4-chloroaniline followed by a coupling reaction with 2,1-benzoxazole. The process can be summarized as follows:
Diazotization: 4-chloroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2,1-benzoxazole in an alkaline medium (usually sodium hydroxide, NaOH) to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group (-N=N-) can lead to the formation of amines.
Substitution: The presence of the 4-chlorophenyl group allows for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
Oxidation: Depending on the conditions, oxidation can lead to the formation of nitroso or nitro derivatives.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a dye and a reagent in various chemical reactions.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of colored materials, such as textiles and inks.
Mécanisme D'action
The mechanism of action of 3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole is primarily based on its ability to interact with biological molecules through its azo group. The compound can undergo reduction in biological systems to form aromatic amines, which can then interact with various cellular targets. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(6-Chloro-benzothiazol-2-ylazo)-4-hydroxy-chromen-2-one
- 4-Hydroxy-3-(6-nitro-benzothiazol-2-ylazo)-chromen-2-one
Uniqueness
3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole is unique due to its specific combination of a benzoxazole moiety and a 4-chlorophenyl group. This combination imparts distinct chemical properties and potential applications that are not found in other similar compounds. For example, the presence of the benzoxazole ring enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
830321-60-3 |
|---|---|
Formule moléculaire |
C13H8ClN3O |
Poids moléculaire |
257.67 g/mol |
Nom IUPAC |
2,1-benzoxazol-3-yl-(4-chlorophenyl)diazene |
InChI |
InChI=1S/C13H8ClN3O/c14-9-5-7-10(8-6-9)15-16-13-11-3-1-2-4-12(11)17-18-13/h1-8H |
Clé InChI |
OWNIDZYCHJNLLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(ON=C2C=C1)N=NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


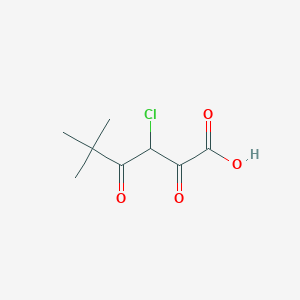
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-bromophenyl)-6-(1-piperidinyl)-](/img/structure/B14227038.png)
![2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14227049.png)
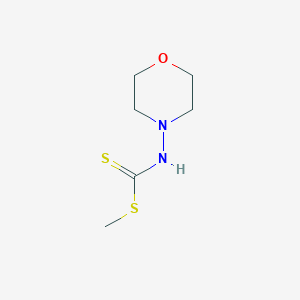
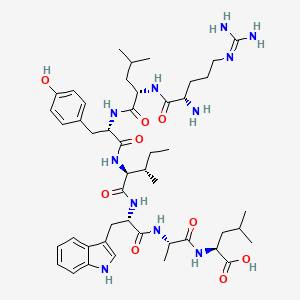
![5-[(4-Cyanophenyl)ethynyl]pyridine-3-carbonitrile](/img/structure/B14227073.png)
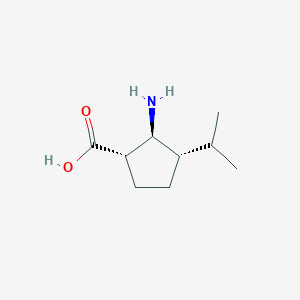
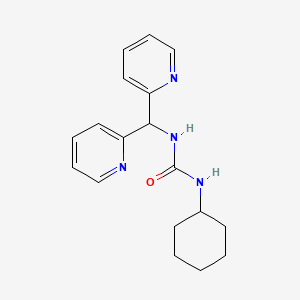
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14227081.png)

![4,4'-(9,9'-Spirobi[fluorene]-2,2'-diyl)dipyridine](/img/structure/B14227090.png)
![2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine](/img/structure/B14227098.png)


